![molecular formula C9H19NO B068094 (1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol CAS No. 182204-96-2](/img/structure/B68094.png)
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol is a chiral alcohol that has gained attention in the scientific community for its potential use as a reagent in organic synthesis. This compound has also been studied for its potential biological activity, making it a promising candidate for pharmaceutical development. In
Wirkmechanismus
The mechanism of action of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol is not fully understood. However, it is believed that this compound could interact with specific enzymes or receptors in the body, leading to its biological activity. For example, the inhibition of acetylcholinesterase by ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol could lead to an increase in acetylcholine levels in the brain, which could improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol can exhibit a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol has been shown to inhibit the activity of acetylcholinesterase, which could lead to an increase in acetylcholine levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol in lab experiments is its potential use as a chiral reagent in organic synthesis. Additionally, this compound has been shown to exhibit biological activity, making it a promising candidate for pharmaceutical development. However, one limitation of using ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol is its potential toxicity. Studies have shown that this compound can be toxic to certain cell lines at high concentrations, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol. One direction is to further explore its potential use as a chiral reagent in organic synthesis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of Alzheimer's disease. Finally, studies should be conducted to determine the safety and efficacy of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol in animal models, which could lead to its eventual use in human clinical trials.
Synthesemethoden
The synthesis of ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol involves the use of a chiral auxiliary. The chiral auxiliary is used to control the stereochemistry of the aziridine ring during the reaction. The most common method for synthesizing this compound is through the use of a Sharpless asymmetric epoxidation reaction. This reaction involves the use of a chiral catalyst to selectively oxidize one enantiomer of a double bond, resulting in the formation of a chiral epoxide. The chiral epoxide is then reacted with a nucleophile, such as lithium aluminum hydride, to form the aziridine ring. The final step involves the reduction of the aziridine ring to form the chiral alcohol.
Wissenschaftliche Forschungsanwendungen
((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol has been studied for its potential biological activity. One study found that this compound exhibited antiproliferative activity against cancer cell lines. Another study found that this compound could inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that ((1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol could have potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
182204-96-2 |
|---|---|
Produktname |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol |
Molekularformel |
C9H19NO |
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-5(2)7-8(10-7)9(11)6(3)4/h5-11H,1-4H3/t7-,8-,9+/m0/s1 |
InChI-Schlüssel |
HFOMWHCJYWWEOF-XHNCKOQMSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@H](N1)[C@@H](C(C)C)O |
SMILES |
CC(C)C1C(N1)C(C(C)C)O |
Kanonische SMILES |
CC(C)C1C(N1)C(C(C)C)O |
Synonyme |
2-Aziridinemethanol,alpha,3-bis(1-methylethyl)-,[2S-[2alpha(S*),3alpha]]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)
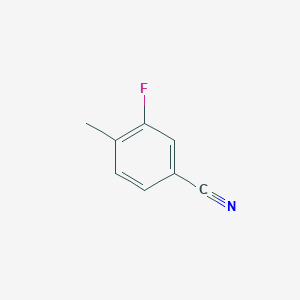
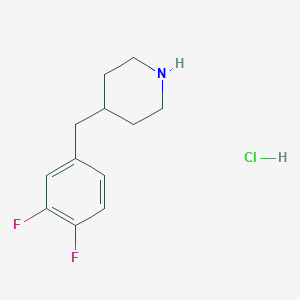



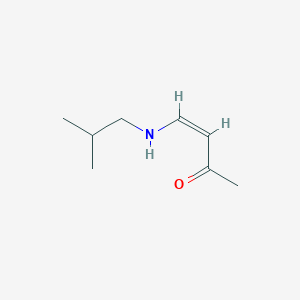


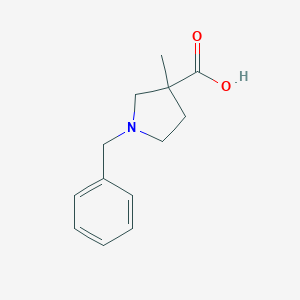
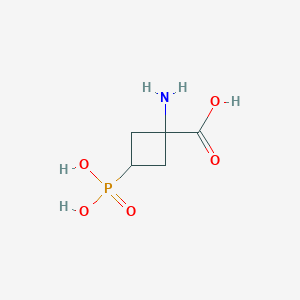
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)